molecular formula C16H19N3O B7470406 N-cyclopentyl-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-cyclopentyl-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B7470406
M. Wt: 269.34 g/mol
InChI Key: SDODPMDNLMTBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is commonly known as CPP or CPP-115. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in various physiological and pathological processes.

Mechanism of Action

CPP-115 inhibits N-cyclopentyl-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide, which leads to an increase in GABA levels in the brain. GABA acts as an inhibitory neurotransmitter by binding to GABA receptors, which results in the opening of chloride ion channels and the hyperpolarization of neurons, thereby reducing their excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, which could be beneficial in the treatment of epilepsy, anxiety, depression, and addiction. It has also been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

CPP-115 is a potent and selective inhibitor of N-cyclopentyl-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide and has been extensively studied in preclinical models. However, its use in clinical trials has been limited due to its poor solubility and bioavailability, as well as its potential for off-target effects.

Future Directions

There are several potential future directions for the research and development of CPP-115. These include the development of more potent and selective N-cyclopentyl-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide inhibitors, the optimization of the pharmacokinetic properties of CPP-115, and the exploration of its therapeutic potential in other neurological and psychiatric disorders. Additionally, the use of CPP-115 as a tool compound for studying the role of N-cyclopentyl-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide in various physiological and pathological processes could provide valuable insights into the mechanisms underlying these processes.

Synthesis Methods

CPP-115 can be synthesized by reacting N-cyclopentyl-N-methylhydrazine with 3-phenylpyruvic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with isobutyl chloroformate to yield CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, which could be beneficial in the treatment of epilepsy, anxiety, depression, and addiction.

properties

IUPAC Name

N-cyclopentyl-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19(13-9-5-6-10-13)16(20)15-11-14(17-18-15)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDODPMDNLMTBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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